Welcome to the BenchChem Online Store!
molecular formula C4H3ClO B3031412 2-Chlorofuran CAS No. 3187-94-8

2-Chlorofuran

Cat. No. B3031412
M. Wt: 102.52 g/mol
InChI Key: YSMYHWBQQONPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06610734B2

Procedure details

Phosphorus pentachloride (40.53 g, 0.1947 mol) was added portionwise (caution, foaming) over 5 min at 25° C. to chlorosulfonic acid (56.8 g, 32.4 mL, 0.487 mol) and the resulting solution was stirred at 25° C. for 10 min. Then, 2-chlorofuran (20.0 g, 0.1947 mol) was added in one portion and the resulting dark suspension was heated to 55° C. for 1.0 h during which time foaming occurred and subsided. The reaction mixture was then poured onto ice and the resulting suspension was extracted with CH2Cl2 (250 mL). The organic was filtered through a pad of celite, washed with brine (70 mL) and dried over MgSO4. The solvent was removed in vacuo to provide 5-chlorofuran-2-sulfonyl chloride as a black oil (14.1 g, 36.02%). 1H-NMR (DMSO-d6, 400 MHz) δ7.05 (d, 1H); 6.35 (d, 1H).
Quantity
40.53 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:7][S:8]([OH:11])(=O)=[O:9].[Cl:12][C:13]1[O:14][CH:15]=[CH:16][CH:17]=1>>[Cl:12][C:13]1[O:14][C:15]([S:8]([Cl:7])(=[O:11])=[O:9])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
40.53 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
32.4 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1OC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 25° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark suspension was heated to 55° C. for 1.0 h during which time
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension was extracted with CH2Cl2 (250 mL)
FILTRATION
Type
FILTRATION
Details
The organic was filtered through a pad of celite
WASH
Type
WASH
Details
washed with brine (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(O1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 36.02%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.